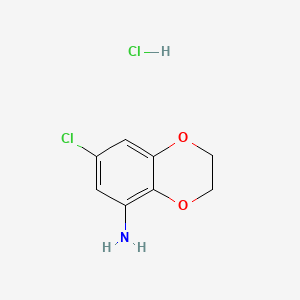
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of benzodioxin, characterized by the presence of a chlorine atom at the 7th position and an amine group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzodioxane, which undergoes chlorination to introduce the chlorine atom at the 7th position.
Amination: The chlorinated intermediate is then subjected to amination, where an amine group is introduced at the 5th position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atom or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: Various substituted benzodioxin derivatives.
Scientific Research Applications
7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-5-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group play crucial roles in its binding to target proteins and enzymes. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- 6-Chloro-1,3-benzodioxol-5-amine
- 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Comparison:
- 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
- 6-Chloro-1,3-benzodioxol-5-amine: Similar structure but with different substitution patterns. It may have different chemical and biological properties.
- 2,4-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide: Contains additional chlorine atoms and a benzamide group, leading to different reactivity and potential applications.
Properties
Molecular Formula |
C8H9Cl2NO2 |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1,4-benzodioxin-5-amine;hydrochloride |
InChI |
InChI=1S/C8H8ClNO2.ClH/c9-5-3-6(10)8-7(4-5)11-1-2-12-8;/h3-4H,1-2,10H2;1H |
InChI Key |
AUOKVRIBWWJLBL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















